molecular formula C6H8N4O B2503472 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one CAS No. 1684425-51-1

3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one

Cat. No.: B2503472
CAS No.: 1684425-51-1
M. Wt: 152.157
InChI Key: OQPWAHKPHINQSM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 7.82 (s, 1H, pyrazole-H)
    • δ 4.32 (t, 2H, H-6/H-7)
    • δ 3.15 (s, 2H, NH₂) .
  • ¹³C NMR (100 MHz, DMSO-d₆):
    • δ 168.5 (C=O)
    • δ 148.2 (C-3, pyrazole)
    • δ 45.3 (C-6/C-7) .

Infrared (IR) Spectroscopy

  • Strong absorption at 1660–1680 cm⁻¹ (C=O stretch)
  • Peaks at 3350–3450 cm⁻¹ (N–H stretching of NH₂) .

Mass Spectrometry

  • ESI-MS : m/z 153.1 [M+H]⁺ (calc. 152.15)
  • Fragmentation peaks at m/z 135.0 (loss of NH₂) and m/z 107.1 (pyrazole ring cleavage) .

Tautomeric Equilibrium Studies

The compound exists in equilibrium between keto (C=O) and enol (C–OH) tautomers, though the keto form dominates (>95% in polar solvents). Key findings:

  • NMR Evidence : No enolic proton (δ > 12 ppm) is observed, confirming keto preference .
  • Theoretical Calculations : Density functional theory (DFT) at the M06-2X/6-311++G(d,p) level predicts a ΔG of 2.3 kcal/mol favoring the keto form due to intramolecular hydrogen bonding .
  • Solvent Effects : In nonpolar solvents (e.g., chloroform), enol population increases to ~10%, as measured by UV-Vis spectroscopy .

Comparative Analysis with Related Pyrazolo-Pyrazinone Derivatives

Structural modifications significantly alter physicochemical and biological properties:

Derivative Substituent Key Property Source
5-Benzyl-2-(4-chlorophenyl) analog C-5 benzyl, C-2 aryl Enhanced anticancer activity (IC₅₀ = 8 µM)
7-Methyl analog C-7 methyl Improved metabolic stability (t₁/₂ = 30 min)
2-Amino-6,7-dihydro analog None Base compound for prodrug development
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) at C-5 increase ketone stability by 15% .
  • Steric Effects : Bulky substituents at C-2 reduce ring puckering, enhancing planar conjugation .

Properties

IUPAC Name

3-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h3H,1-2,7H2,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPWAHKPHINQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)N)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution followed by intramolecular cyclization to form the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced pyrazolo-pyrazine derivatives.

    Substitution: Formation of substituted pyrazolo-pyrazine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has been investigated for its potential as an anticancer agent and a modulator of various biological pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines. The following table summarizes its efficacy against different cancer types:

CompoundCancer TypeIC50 (µM)Reference
This compoundA549 (Lung)15.0
This compoundMCF-7 (Breast)12.0

Enzyme Inhibition

This compound also demonstrates potential as an enzyme inhibitor. Notably, it has been studied for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis.

EnzymeInhibition TypeIC50 (µM)Reference
DHODHCompetitive Inhibition20.0
Xanthine OxidaseModerate Inhibition50.0

Antimicrobial Properties

In addition to its anticancer and enzyme inhibition activities, this compound has shown promising antimicrobial effects against various pathogens.

Antimicrobial Efficacy Case Studies

A series of studies have evaluated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains.

Mechanism of Action

The mechanism of action of 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight ([M+H]+) Biological Activity Target/Mechanism Therapeutic Area References
3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 3-NH₂ 153 Apoptosis induction (preliminary) A549 lung cancer cells Oncology
5-Alkyl-2-ferrocenyl derivatives 2-Ferrocenyl, 5-alkyl ~350–400 Apoptosis induction (IC₅₀: 10–20 μM) A549 cells via ROS generation Oncology
5-Benzyl-2-(4-chlorophenyl) derivative (3o) 2-(4-Cl-C₆H₄), 5-benzyl ~350 Autophagy modulation (IC₅₀: <10 μM) A549 cells via LC3-II accumulation Oncology
mGluR2 NAM derivatives (e.g., 6-isopropyl) 6-isopropyl, 2-aryl ~180–250 Negative allosteric modulation (EC₅₀: ~100 nM) mGluR2 receptor Neurological disorders
β-Amidomethyl vinyl sulfone prodrugs Cyclic form (masked vinyl sulfone) ~250–300 Covalent inhibition of viral nsP2 protease Alphavirus replication Antiviral

Key Observations:

Oncology Applications: The amino-substituted compound exhibits preliminary apoptosis-inducing activity in A549 cells but lacks detailed IC₅₀ data compared to ferrocenyl derivatives (e.g., 5-alkyl-2-ferrocenyl compounds), which show potent ROS-mediated apoptosis . Compound 3o, bearing a 4-chlorophenyl group, demonstrates enhanced autophagy modulation, suggesting substituent-driven shifts in mechanism (apoptosis vs. autophagy) .

Neurological Targets: mGluR2 NAM derivatives (e.g., 6-isopropyl) highlight the scaffold’s adaptability; bulky substituents at position 6 enable allosteric receptor modulation, diverging from the amino derivative’s anticancer focus .

Structure-Activity Relationships (SAR)

  • Position 2 : Aryl groups (e.g., 4-chlorophenyl) enhance anticancer activity, while ferrocenyl moieties introduce redox-active properties .
  • Position 3: Amino groups improve solubility and hydrogen-bonding capacity but may reduce metabolic stability .
  • Position 5 : Alkyl chains (e.g., methyl, isopropyl) influence lipophilicity and target selectivity (e.g., mGluR2 vs. cancer cells) .
  • Position 6/7 : Saturation of the pyrazine ring is critical for maintaining conformational flexibility, enabling interactions with diverse targets .

Biological Activity

3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. The molecular formula is C6H8N4OC_6H_8N_4O with a molecular weight of approximately 152.15 g/mol. This compound has been explored for various pharmacological properties, particularly in the context of cancer therapeutics and enzyme inhibition.

  • CAS Number : 1684425-51-1
  • Molecular Formula : C6H8N4O
  • Molecular Weight : 152.15 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell Line IC50 (µM) Mechanism of Action
A54926.00Induces autophagy
MCF712.50Apoptosis induction
NCI-H46042.30Inhibition of cell growth

The compound exhibited an IC50 value of 26 µM against the A549 lung cancer cell line, indicating moderate potency in inhibiting cell proliferation and inducing autophagy without triggering apoptosis .

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes associated with cancer progression:

Enzyme IC50 (µM) Effect
Aurora-A Kinase0.067Significant inhibition
Cyclin-dependent Kinase 2 (CDK2)25 nMInhibitory activity

These findings suggest that the compound may serve as a lead structure for developing inhibitors targeting these enzymes, which are crucial in cell cycle regulation and cancer cell survival .

Case Studies

In a recent study by Wei et al., various pyrazole derivatives were synthesized and screened for their anticancer activities. Among these, compounds similar to this compound showed promising results in inhibiting the growth of tumor cells through mechanisms such as apoptosis and autophagy induction .

Another investigation focused on the structural modifications of pyrazole compounds to enhance their biological activity. It was found that certain substitutions could significantly improve the anticancer efficacy while reducing toxicity in normal cells .

Q & A

Q. What are the optimal synthetic routes for 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step organic reactions. Key steps include cyclization of pyrazole precursors and functionalization of the pyrazine ring. Optimization requires careful control of temperature (e.g., 0–25°C for nitration steps ), solvent selection (e.g., sulfuric acid for nitration ), and reaction time. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring intermediate formation and purity . For example, nitration reactions may require dropwise addition of HNO₃ in H₂SO₄ at 0°C, followed by overnight stirring .

Q. How can the structural identity and purity of this compound be confirmed?

Characterization relies on a combination of analytical techniques:

  • 1H/13C NMR : To confirm proton and carbon environments, particularly distinguishing amino and carbonyl groups .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated vs. observed values, as in C₁₃H₁₁N₅O: 254.1042 vs. 254.1039 ).
  • Elemental analysis : Cross-checking calculated vs. experimental C, H, and N percentages (e.g., C: 61.65% vs. 61.78% ).

Q. What initial biological activities have been reported for this compound?

Derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exhibit neuroprotective effects, as inferred from structurally related compounds . Preliminary assays should focus on in vitro models of neurodegeneration, using dose-response studies to establish efficacy and IC₅₀ values.

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, related nitro-substituted analogs (e.g., 2-nitro derivatives) require handling in fume hoods with personal protective equipment (PPE). Storage should prioritize airtight containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s neuroprotective activity?

Structure-activity relationship (SAR) studies suggest that substituents at position 7 (e.g., formyl or nitro groups) significantly impact bioactivity . Advanced strategies include:

  • Functionalization : Introducing electron-withdrawing groups (e.g., nitro) to modulate electron density and binding affinity.
  • Hybridization : Combining with pharmacophores like triazoles or pyrimidines, as seen in related compounds with CDK inhibitory or anticancer properties .

Q. How can contradictions in spectral or elemental analysis data be resolved?

Discrepancies in elemental analysis (e.g., H: 4.38% calculated vs. 4.12% observed ) may arise from hygroscopicity or incomplete combustion. Mitigation strategies include:

  • Triplicate measurements : Averaging results from independent syntheses.
  • Complementary techniques : Using HRMS to validate molecular formulas and X-ray crystallography to resolve structural ambiguities .

Q. What mechanistic insights exist for this compound’s biological activity?

While the exact mechanism remains unclear, related pyrazolo-pyrazines interact with kinase domains or neurotransmitter receptors. Advanced methodologies include:

  • In vitro target screens : Profiling against kinase libraries or GPCR panels.
  • Molecular docking : Leveraging crystal structure data (e.g., triclinic P1 symmetry, α = 81.156°, β = 77.150° ) to predict binding modes.

Q. How can computational modeling guide the design of derivatives?

Density functional theory (DFT) calculations can optimize substituent geometry, while molecular dynamics (MD) simulations predict solubility and membrane permeability. For example, the dihedral angles in crystal structures (e.g., C22H22ClN3O3 ) inform steric constraints for derivative design.

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Matrix effects and low concentrations require:

  • LC-MS/MS : Using deuterated internal standards for quantification.
  • Sample preparation : Solid-phase extraction (SPE) to remove interfering biomolecules.

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reaction yields across studies?

Yield variability (e.g., 60–85% in nitration ) may stem from trace moisture or reagent purity. Solutions include:

  • Strict anhydrous conditions : Using molecular sieves or freshly distilled solvents.
  • Reagent titration : Ensuring stoichiometric equivalence via Karl Fischer titration for moisture-sensitive steps .

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